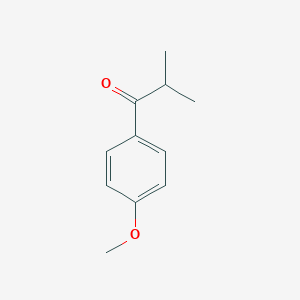

1-(4-Methoxyphenyl)-2-methylpropan-1-one

説明

1-(4-Methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a ketone derivative characterized by a methoxy group attached to a phenyl ring, which is further connected to a methylpropanone structure

準備方法

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)-2-methylpropan-1-one can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-methoxyacetophenone with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the formation of by-products.

化学反応の分析

Types of Reactions

1-(4-Methoxyphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 1-(4-methoxyphenyl)-2-methylpropan-1-ol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring, modifying the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide

生物活性

1-(4-Methoxyphenyl)-2-methylpropan-1-one, also known by its CAS number 2040-20-2, is an organic compound that has garnered interest for its potential biological activities. This compound is characterized by its colorless liquid form and moderate solubility in organic solvents. The molecular formula is , and it features a methoxy group that may influence its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 2040-20-2 |

| Density | 0.999 g/cm³ |

| Boiling Point | 281.5 °C |

| LogP | 2.5339 |

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties, particularly against viruses such as HCV (Hepatitis C Virus) and influenza. For instance, derivatives of the compound have shown significant inhibition of viral replication in vitro, with IC50 values indicating effective concentrations required to inhibit 50% of viral activity.

In a study focusing on related compounds, it was found that certain substitutions on the phenyl ring enhanced antiviral potency while reducing cytotoxicity . The mechanism of action appears to involve the inhibition of viral entry rather than interference with viral RNA replication .

Cytotoxicity and Selectivity

The selectivity index (SI) is a crucial measure when evaluating the safety profile of antiviral agents. For compounds related to this compound, studies reported SI values that indicate a favorable balance between antiviral efficacy and cytotoxicity. For example, some derivatives demonstrated low cytotoxicity while maintaining potent antiviral effects, making them promising candidates for further development .

The mechanism by which these compounds exert their biological effects often involves interactions at the molecular level with viral proteins. Molecular docking studies have revealed that the methoxy group can form hydrogen bonds with key amino acids in viral proteins, enhancing binding affinity and inhibitory activity against viral targets . This suggests a potential pathway for designing more effective antiviral agents based on this scaffold.

Study on Influenza A Virus

A notable study evaluated several derivatives of this compound against the influenza A virus. The results showed that certain compounds could inhibit plaque formation at concentrations as low as 5 μg/mL, demonstrating their potential as antiviral agents .

The study highlighted:

- Compound Efficacy : Compound A exhibited an IC50 of 5.4 μM against H1N1.

- Mechanism Insights : The compounds were found to interfere with neuraminidase activity, crucial for viral replication.

Antibacterial Activity

In addition to antiviral properties, some research has suggested antibacterial activity for compounds in this class. Studies indicated that certain derivatives could inhibit capsule biogenesis in bacteria, which is essential for their virulence . This suggests potential applications in treating bacterial infections alongside their antiviral capabilities.

科学的研究の応用

Pharmaceutical Applications

1-(4-Methoxyphenyl)-2-methylpropan-1-one is primarily recognized for its utility in the pharmaceutical industry. It serves as an intermediate in the synthesis of various bioactive compounds, including:

- Analgesics and Anti-inflammatory agents : Its structural framework is conducive to modifications that yield potent analgesics.

- Antidepressants : The compound's ability to interact with neurotransmitter pathways makes it a candidate for antidepressant development.

Organic Synthesis Applications

In organic chemistry, this compound is valued for its role as a versatile building block in synthesizing more complex molecules. Notable applications include:

- Synthesis of Aziridines : It has been utilized in electrochemical methods to produce aziridines, which are important intermediates in pharmaceuticals .

- Methylation Reactions : The compound can participate in various methylation reactions using methanol as a methyl donor, further expanding its utility in synthetic organic chemistry .

Case Study 1: Development of Analgesics

A research study demonstrated the use of this compound as a precursor for synthesizing novel analgesic compounds. The derivatives exhibited significant pain-relieving properties in animal models, showcasing the compound's potential in pain management therapies.

Case Study 2: Electrochemical Synthesis of Aziridines

Another study explored the electrochemical synthesis of aziridines from alkenes using this ketone as a coupling partner. This method not only improved yields but also minimized environmental impact by reducing waste products .

特性

IUPAC Name |

1-(4-methoxyphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOMHKNFOBWRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301355 | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-20-2 | |

| Record name | p-Methoxyisobutyrophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。